3-phenyl-2H-1,2,4-thiadiazol-5-one

Description

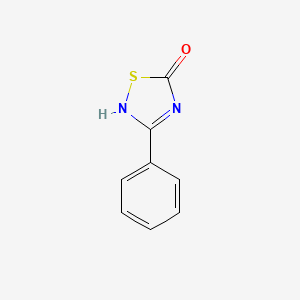

3-Phenyl-2H-1,2,4-thiadiazol-5-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 2.

Properties

IUPAC Name |

3-phenyl-2H-1,2,4-thiadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGVJHOPAAGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)SN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=O)SN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

A widely reported method involves treating 5-phenyl-1,3,4-thiadiazole-2-amine precursors with POCl₃ to induce cyclization. For example, 5-phenyl-1,3,4-thiadiazole-2-amine undergoes dehydration in the presence of POCl₃ at 80–90°C, yielding the corresponding thiadiazolone. The reaction proceeds via intermediate formation of an acyl chloride, followed by intramolecular cyclization:

Key Data:

Oxidation of 3-Phenyl-2H-1,2,4-Thiadiazole-5-Thione

The oxidation of the thione analog, 3-phenyl-2H-1,2,4-thiadiazole-5-thione, provides a direct route to the ketone derivative. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed for this transformation:

Optimized Conditions:

Characterization:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for thiadiazole formation. A mesoionic thiadiazolium chloride derivative synthesized via microwave methods demonstrates the applicability of this technology:

One-Pot Synthesis from Cinnamaldehyde and Hydrazinecarbothioamides

A mixture of cinnamaldehyde and N-aryl-2-phenyl-hydrazinecarbothioamide undergoes cyclization under microwave irradiation (5 minutes) in the presence of thionyl chloride (SOCl₂) and 1,4-dioxane. The product is isolated in near-quantitative yields (96–98%) after washing with ice water.

Advantages:

-

Reaction Time: 5 minutes vs. 8 hours for conventional heating

-

Scalability: Suitable for gram-scale synthesis

Diazotization and Coupling Reactions

Diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine followed by coupling with electrophilic agents offers a pathway to functionalized derivatives. While primarily used for azo dye synthesis, this method can be adapted to introduce ketone groups under controlled conditions.

Critical Parameters:

-

Diazotizing Agent: Nitrosyl sulfuric acid (NOHSO₄)

-

Coupling pH: 8–9 (sodium acetate buffer)

-

Byproduct Management: Rapid quenching to prevent over-oxidation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| POCl₃ Cyclization | 70–85 | 4–6 h | >95% | High |

| Thione Oxidation | 65–78 | 2–3 h | 90–93% | Moderate |

| Microwave | 96–98 | 5 min | >98% | High |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

The use of excess POCl₃ may lead to over-chlorination, necessitating precise stoichiometry. Similarly, incomplete oxidation of the thione group can yield mixed sulfide/sulfoxide byproducts, detectable via LC-MS.

Chemical Reactions Analysis

Types of Reactions: Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [oxidized product].

Reduction: Reduced by [reducing agents] to yield [reduced product].

Substitution: Participates in substitution reactions with [specific reagents], resulting in [substituted product].

Common Reagents and Conditions:

Oxidation: [Oxidizing agent], [temperature], [solvent].

Reduction: [Reducing agent], [temperature], [solvent].

Substitution: [Substituting agent], [catalyst], [temperature].

Major Products: The major products formed from these reactions are [list of products], each with distinct properties and applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-phenyl-2H-1,2,4-thiadiazol-5-one derivatives is their role as anticancer agents. Research has indicated that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 1,3,4-thiadiazolium salts showed promising in vitro cytotoxicity against human T-cell leukemia and other tumor cells. The compounds were synthesized under microwave irradiation and tested for their efficacy against infected and non-infected cell lines, showing IC50 values ranging from 1.51 to 7.70 μM .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 5a | MT2 | 1.51 | High |

| 5b | Jurkat | 1.74 | Significant |

| 5c | C91/PL | 2.82 | Moderate |

Antiviral Properties

Additionally, some derivatives have displayed antiviral activity against human T-cell lymphotropic virus type-1 (HTLV-1), which is associated with adult T-cell leukemia/lymphoma (ATLL). The compounds were evaluated for their ability to induce apoptosis in infected cells and showed varying degrees of cytotoxicity .

Corrosion Inhibition

This compound has also been studied for its potential as a corrosion inhibitor in mild steel exposed to acidic environments. A recent study highlighted the effectiveness of N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) as a corrosion inhibitor in hydrochloric acid solutions. The results indicated that the compound could significantly reduce corrosion rates due to its adsorption properties on the metal surface .

Material Science

Photophysical Properties

In material science, thiadiazole compounds have been investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs). The incorporation of thiadiazole moieties into polymeric materials can enhance their electronic properties, making them suitable for optoelectronic applications .

Case Study 1: Anticancer Activity in Leukemia

A study focused on the synthesis and biological evaluation of several thiadiazole derivatives demonstrated their potential as anticancer agents. The compounds exhibited significant cytotoxicity against various leukemia cell lines, with one derivative showing an IC50 value of just 1.51 μM against MT2 cells. This study underscores the therapeutic potential of thiadiazole derivatives in treating hematological malignancies .

Case Study 2: Corrosion Inhibition Performance

Another research effort evaluated NPPTT's performance as a corrosion inhibitor for mild steel in acidic media. The study revealed that NPPTT effectively reduced the corrosion rate by forming a protective layer on the steel surface, demonstrating its utility in industrial applications where metal protection is crucial .

Mechanism of Action

The mechanism by which compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [specific target] and modulates [specific pathway], leading to [biological effect]. This mechanism is crucial for its applications in [specific field].

Comparison with Similar Compounds

Key Observations :

- The phenyl group in 3-phenyl-2H-1,2,4-thiadiazol-5-one enhances lipophilicity compared to polar substituents like tetrahydrofuran or amino groups .

- Triazole analogs (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) exhibit distinct electronic properties due to the triazole ring’s aromaticity, which may influence reactivity and biological interactions .

Key Observations :

- The bifunctional activity (balancing detoxification and cytoprotection) of 1,2,4-thiadiazol-5-one derivatives is influenced by substituents. The phenyl group in the target compound may optimize lipophilicity, enhancing membrane permeability compared to polar analogs like compound 2 (tetrahydrofuran-substituted) .

- Triazole derivatives exhibit broader therapeutic profiles (e.g., anticancer, antiviral) but may lack the bifunctional specificity seen in thiadiazol-5-ones .

Physicochemical and Functional Properties

Table 3: Predicted Physicochemical Properties

Key Observations :

- The phenyl group in this compound likely increases LogP compared to amino- or oxygen-containing substituents, aligning with ’s findings that phenyl enhances lipophilicity and bioactivity .

- Stability differences arise from ring heteroatoms: thiadiazoles are less prone to hydrolysis than triazoles under basic conditions .

Q & A

Q. What strategies mitigate errors in pKa determination via potentiometric titration?

- Best Practices :

- Calibrate electrodes daily with standard buffers (pH 4.0, 7.0, 10.0).

- Perform triplicate titrations; report mean ± SD.

- Cross-validate with UV-spectrophotometric methods (e.g., pH-dependent absorbance shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.